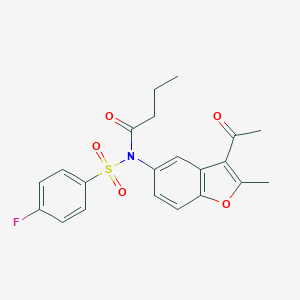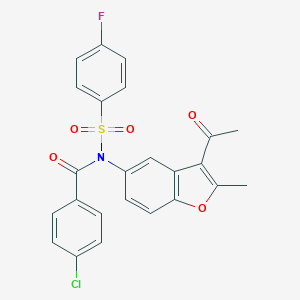![molecular formula C22H17ClN6OS B285034 2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide works by binding to the adenosine receptors in the body, specifically the A1 and A2A subtypes. This binding leads to the activation of intracellular signaling pathways, which can result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have analgesic effects by inhibiting pain signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its specificity for adenosine receptors, which allows for targeted effects. However, one limitation is the lack of studies on its toxicity and pharmacokinetics, which can affect its potential clinical applications.
Zukünftige Richtungen
Future research on 2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, studies on its toxicity and pharmacokinetics can provide valuable information for its clinical use. Furthermore, exploring the potential use of this compound in combination with other drugs can lead to novel therapeutic approaches.
Synthesemethoden
2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-chlorophenyl)-2-thienylacetaldehyde. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid and 3-pyridinecarboxaldehyde to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Molekularformel |
C22H17ClN6OS |
|---|---|
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H17ClN6OS/c1-13-18(21(30)26-14-6-4-10-24-12-14)19(17-9-5-11-31-17)29-22(25-13)27-20(28-29)15-7-2-3-8-16(15)23/h2-12,19H,1H3,(H,26,30)(H,25,27,28) |
InChI-Schlüssel |
QRGGYQCYPIBRDM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3Cl)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=CS4)C(=O)NC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
